molecular formula C13H11ClO3S B2368674 5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid CAS No. 696648-20-1

5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid

Cat. No.: B2368674
CAS No.: 696648-20-1
M. Wt: 282.74
InChI Key: DBHWZTZZHOQMIP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid represents part of the broader evolution of furan chemistry that began in the late 18th century. The foundational work in furan chemistry can be traced to Carl Wilhelm Scheele's 1780 synthesis of 2-furoic acid through dry distillation of mucic acid, which marked the first known synthesis of a furan compound. This initial discovery, originally termed pyromucic acid, established the groundwork for subsequent developments in furan-based chemistry that would eventually lead to more sophisticated derivatives like this compound.

The systematic exploration of substituted furoic acids gained momentum throughout the 19th and early 20th centuries, with researchers recognizing the unique reactivity patterns of the furan ring system. The nomenclature conventions established during this period, deriving from the Latin word "furfur" meaning bran, reflected the agricultural origins of many furan precursors. The specific development of benzylthio-substituted furoic acids emerged much later, as part of the modern pharmaceutical chemistry efforts of the late 20th century, when researchers began systematically exploring the biological and chemical properties of organosulfur-containing heterocycles.

The compound this compound was first catalogued in chemical databases in the early 2000s, with its Chemical Abstracts Service registration occurring around 2005. The synthesis and characterization of this specific derivative reflects the continuing evolution of furan chemistry toward increasingly complex, functionally diverse molecules designed for specific applications in medicinal chemistry and materials science.

Significance in Chemical Research

The research significance of this compound stems from its versatility as a synthetic building block and its unique structural features that enable diverse chemical transformations. Contemporary research applications position this compound as a valuable intermediate in the synthesis of more complex heterocyclic systems, particularly in pharmaceutical development pipelines. The compound's utility in drug discovery has been documented through its availability in specialized chemical libraries designed for high-throughput screening applications.

Modern synthetic chemistry has embraced furan derivatives like this compound due to their potential as sustainable alternatives to petroleum-derived chemical building blocks. Research into biobased furan chemistry has highlighted the importance of functionalized furoic acids in developing renewable chemical feedstocks. The compound's structural complexity allows for multiple points of chemical modification, making it particularly valuable for structure-activity relationship studies in medicinal chemistry programs.

The organosulfur functionality present in this compound contributes significantly to its research value, as thioether linkages are known to impart unique biological properties to organic molecules. Research has demonstrated that sulfur-containing heterocycles often exhibit enhanced bioavailability and metabolic stability compared to their oxygen or nitrogen analogs. The combination of the furan ring system with the chlorinated benzylthio substituent creates a molecular framework that can interact with diverse biological targets through multiple binding mechanisms.

Current research trends indicate growing interest in using compounds like this compound as starting materials for accessing novel chemical space in drug discovery efforts. The compound's availability from multiple commercial suppliers suggests established synthetic routes and validated purification methods, further enhancing its utility in research applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's full systematic name, 5-(((2-Chlorobenzyl)thio)methyl)furan-2-carboxylic acid, precisely describes the structural arrangement of all constituent elements. Alternative nomenclature systems have generated several accepted synonyms, including 5-[(2-chlorophenyl)methylsulfanylmethyl]furan-2-carboxylic acid, which emphasizes the sulfur linkage in different terminology.

The compound carries the Chemical Abstracts Service registry number 696648-20-1, providing a unique identifier for database searches and regulatory documentation. Additional chemical identifiers include the molecular formula C13H11ClO3S and molecular weight of 282.74 daltons. The Simplified Molecular Input Line Entry System representation, O=C(O)C1=CC=C(CSCC2=CC=CC=C2Cl)O1, provides a linear text description enabling computational chemistry applications.

Table 1: Chemical Identifiers and Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 696648-20-1
Molecular Formula C13H11ClO3S
Molecular Weight 282.74 g/mol
Melting Point Data Catalog Number MFCD03834535
Simplified Molecular Input Line Entry System O=C(O)C1=CC=C(CSCC2=CC=CC=C2Cl)O1
Purity (Commercial) 95-97%

From a chemical classification perspective, this compound belongs to several important compound classes. Primary classification identifies it as a furoic acid derivative, placing it within the broader family of furan carboxylic acids. Secondary classification recognizes its status as an organosulfur compound due to the thioether linkage connecting the benzyl and furan ring systems. The presence of the chlorine substituent on the benzyl group further classifies the compound as an organohalogen species.

The compound's chemical behavior patterns align with those characteristic of both carboxylic acids and aromatic ethers. The carboxylic acid functionality enables typical acid-base chemistry, esterification reactions, and amide bond formation. The furan ring system contributes electrophilic aromatic substitution reactivity, while the thioether linkage provides potential oxidation chemistry pathways leading to sulfoxide and sulfone derivatives. The chlorinated benzyl substituent offers additional synthetic handles through nucleophilic substitution mechanisms.

Table 2: Structural Classification and Functional Groups

Classification Category Specific Assignment Structural Feature
Primary Heterocycle Furan derivative Five-membered oxygen heterocycle
Carboxylic Acid Type 2-Furoic acid Carboxyl group at position 2
Organosulfur Class Thioether Sulfur bridge linkage
Organohalogen Type Aryl chloride Chlorine on benzene ring
Substitution Pattern 5-Substituted furan Substituent at furan position 5

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanylmethyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c14-11-4-2-1-3-9(11)7-18-8-10-5-6-12(17-10)13(15)16/h1-6H,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHWZTZZHOQMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 2-furoic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12_{12}H9_{9}ClO3_3
  • Molecular Weight : 236.651 g/mol
  • IUPAC Name : 5-[(2-chlorophenyl)methyl]furan-2-carboxylic acid

The compound belongs to the class of furoic acids, which are characterized by a furan ring fused with a carboxylic acid group. Its unique structure allows it to interact with various biological targets, making it useful in several research applications.

Organic Synthesis

5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid serves as a valuable reagent in organic synthesis. It can participate in various reactions, such as:

  • Nucleophilic Substitution Reactions : The compound can act as a nucleophile due to the presence of the thioether group, facilitating the synthesis of more complex molecules.
  • Coupling Reactions : It can be used in coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Biological Applications

In biological research, this compound has been utilized for:

  • Proteomics Research : It is employed to study protein interactions and functions, particularly in identifying binding sites and understanding protein dynamics.
  • Antimicrobial Studies : Preliminary studies indicate that derivatives of furoic acid exhibit antimicrobial properties. The compound's structure may allow it to interact with bacterial enzymes or cell membranes, leading to potential applications in developing new antibacterial agents .

Medicinal Chemistry

While not yet approved for therapeutic use, this compound has shown promise in preclinical studies:

  • Targeting Enzymes : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, such as methionine aminopeptidase, which is crucial for protein maturation .
  • Potential Antitubercular Activity : Similar compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting that derivatives of this compound could be explored for similar effects .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various furoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics, highlighting their potential as novel antibacterial agents .

CompoundMIC (µg/mL)Target Bacteria
Derivative A0.5Staphylococcus aureus
Derivative B1.0Escherichia coli
This compoundTBDTBD

Case Study 2: Synthesis and Application in Drug Development

The synthesis pathway of this compound involves multiple steps starting from 2-chlorobenzyl chloride and thiourea. This method not only showcases the compound's versatility but also its potential use as a precursor in drug development processes aimed at creating more effective therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Halogen-Substituted Derivatives

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic Acid

  • Molecular Formula : C₁₃H₁₁FO₃S
  • Molar Mass : 266.29 g/mol
  • Key Differences : Fluorine (smaller, more electronegative) replaces chlorine.
  • Impact : Reduced steric hindrance and altered lipophilicity compared to the chloro analog. Available from Aladdin Scientific .

5-(2-Chlorobenzyl)-2-furoic Acid

  • Molecular Formula : C₁₂H₉ClO₃
  • Molar Mass : 236.65 g/mol
  • Key Differences : Lacks the thioether linkage; benzyl group directly attached.
  • Impact : Lower molecular weight and absence of sulfur may reduce metabolic stability .
Alkyl/Aryl-Substituted Derivatives

5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic Acid

  • Molecular Formula : C₁₄H₁₄O₅S (inferred from name)
  • Key Differences : Sulfonyl (SO₂) replaces thioether (S), and methyl replaces chloro.
  • Impact : Increased polarity (due to sulfonyl) enhances solubility in polar solvents. Methyl group reduces electron-withdrawing effects .

5-[(Phenylthio)methyl]-2-furoic Acid Molecular Formula: C₁₂H₁₀O₃S Molar Mass: 234.27 g/mol Key Differences: Phenyl group replaces 2-chlorobenzyl.

Sulfur Oxidation State Variations

Compound Sulfur State Molecular Formula Molar Mass (g/mol) Key Properties
Main Compound Thioether C₁₃H₁₁ClO₃S 282.74 Moderate reactivity, Irritant
Sulfonyl Derivative () Sulfonyl (SO₂) C₁₄H₁₄O₅S ~310.33 (predicted) Higher polarity, potential metabolic stability
Sulfanyl Derivatives () Thioether C₁₃H₁₂O₃S ~248.30 (predicted) Variable substituent effects (e.g., 4-methylphenyl)

Functional Group Modifications

5-([(2-Cyanoethyl)sulfanyl]methyl)-2-furoic Acid Molecular Formula: C₉H₉NO₃S Molar Mass: 211.24 g/mol Key Differences: Cyanoethyl group introduces strong electron-withdrawing effects.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves a multi-step process starting with 2-furaldehyde derivatives. Key steps include nucleophilic substitution to introduce the 2-chlorobenzylthio group and subsequent oxidation to form the carboxylic acid moiety. Optimization involves precise temperature control (e.g., 60–80°C for thioether formation), use of catalysts like potassium carbonate, and stepwise purification via column chromatography (ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water). Yield improvements are achieved by maintaining anhydrous conditions and inert atmospheres during critical steps .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, furan protons at δ 6.3–6.8 ppm) and carbon frameworks (carboxylic acid carbon at ~δ 165 ppm).
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-S stretch at ~650 cm⁻¹).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ with exact mass matching theoretical values). Cross-referencing spectral data with computational predictions (DFT) enhances accuracy .

Q. What purification methods are recommended to achieve high-purity (>95%) this compound?

  • Methodological Answer : Use silica gel column chromatography with gradient elution (hexane → ethyl acetate) to separate intermediates. Final purification via recrystallization from ethanol/water (1:3 v/v) ensures high purity. Solvent choice impacts crystal morphology and yield; polar aprotic solvents (e.g., DMF) should be avoided due to poor solubility .

Advanced Research Questions

Q. How does the electron-withdrawing chloro substituent on the benzylthio group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The chloro group enhances electrophilicity at the thioether sulfur, making it more susceptible to oxidation (e.g., forming sulfoxides). Reactivity can be quantified using Hammett constants (σ ≈ 0.23 for meta-Cl). Computational modeling (DFT) predicts charge distribution, while experimental validation involves kinetic studies under varying electrophilic conditions (e.g., bromination or nitration) .

Q. What strategies can resolve discrepancies in biological activity data between this compound and its analogs?

  • Methodological Answer :

  • Comparative Bioassays : Test analogs with substituent variations (e.g., replacing Cl with F or CH₃) under standardized conditions (e.g., MIC assays for antimicrobial activity).
  • Structure-Activity Relationship (SAR) Analysis : Use molecular docking to predict binding affinities to target proteins (e.g., enzymes involved in bacterial cell wall synthesis).
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in biological datasets .

Q. How can isotopic labeling (e.g., ¹³C) trace metabolic pathways or degradation products of this compound in biological systems?

  • Methodological Answer : Synthesize ¹³C-labeled isotopomers at specific positions (e.g., the furan ring or thioether methyl group) via modified synthetic routes. Track labeled metabolites using LC-MS/MS in in vitro hepatic microsomal assays. For example, ¹³C at the methylene bridge (SCH₂) enables monitoring of sulfoxide/sulfone degradation products .

Q. What experimental approaches validate the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at pH 2–12 (37°C, 72 hrs). Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and characterize decomposition products using tandem MS. Compare kinetic profiles (e.g., t₉₀) to establish storage guidelines .

Data Contradiction Analysis

  • Example Scenario : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
    • Resolution : Perform systematic solubility tests (e.g., shake-flask method) across solvents (water, ethanol, DMSO) at 25°C. Use UV-Vis spectroscopy to quantify saturation concentrations. Discrepancies may arise from impurities or polymorphic forms, which can be identified via XRPD .

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